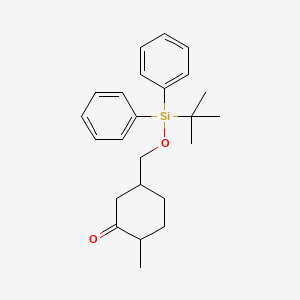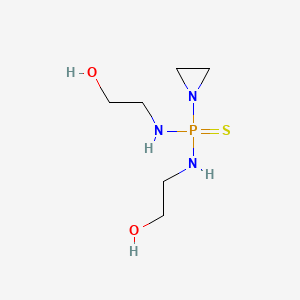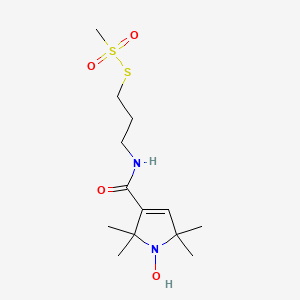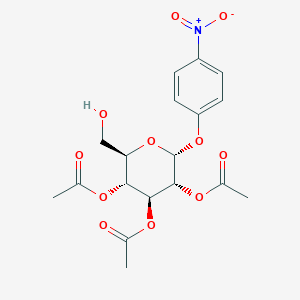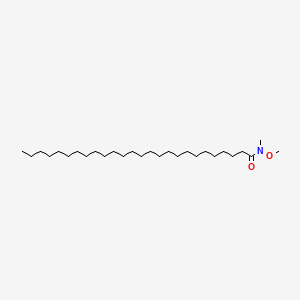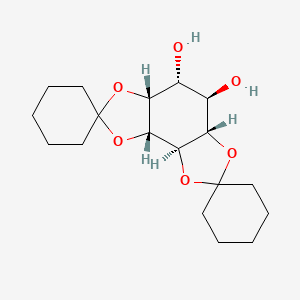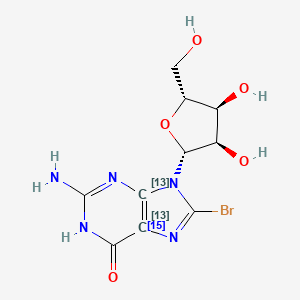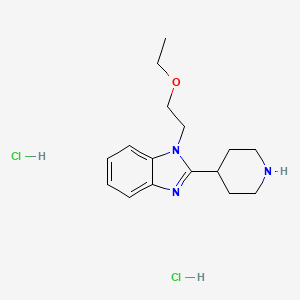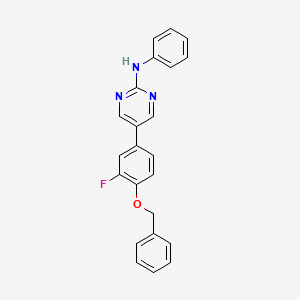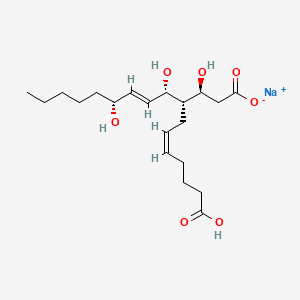![molecular formula C14H12N2O3 B13857667 2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin-1-oxo-1-de(piperidin-3-amine) is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to regulate blood sugar levels by increasing the amount of insulin produced by the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin-1-oxo-1-de(piperidin-3-amine) involves multiple steps, starting from the basic structure of alogliptinSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Alogliptin-1-oxo-1-de(piperidin-3-amine) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Alogliptin-1-oxo-1-de(piperidin-3-amine) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学的研究の応用
Alogliptin-1-oxo-1-de(piperidin-3-amine) has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic benefits in treating metabolic disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
Alogliptin-1-oxo-1-de(piperidin-3-amine) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretins, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), leading to increased levels of these hormones in the blood. The result is improved glycemic control through enhanced insulin secretion and reduced glucagon release .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.
Saxagliptin: Similar to sitagliptin, with slight differences in its chemical structure and pharmacokinetics.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Alogliptin-1-oxo-1-de(piperidin-3-amine) is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic benefits.
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
2-[(1-methyl-2,4,6-trioxopiperidin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-16-13(18)7-12(17)11(14(16)19)6-9-4-2-3-5-10(9)8-15/h2-5,11H,6-7H2,1H3 |
InChIキー |
QYGXGHRGVPWEHU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(=O)C(C1=O)CC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
